2,2'-Bithiophene

概述

描述

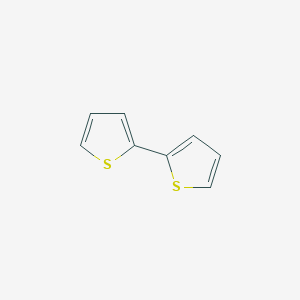

2,2’-Bithiophene is an organic compound that consists of two thiophene rings connected at the 2-position. It is a colorless solid, although commercial samples may appear greenish. This compound is the most common of the three isomers with the formula (C₄H₃S)₂, the other two being 2,3’-bithiophene and 3,3’-bithiophene .

准备方法

Synthetic Routes and Reaction Conditions: 2,2’-Bithiophene is typically prepared by cross-coupling reactions starting from 2-halo thiophenes. One common method involves the use of palladium-catalyzed coupling reactions, such as the Stille or Suzuki coupling . For example, 2-bromothiophene can be coupled with 2-thienylboronic acid in the presence of a palladium catalyst to yield 2,2’-bithiophene.

Industrial Production Methods: Industrial production of 2,2’-bithiophene often involves similar cross-coupling reactions but on a larger scale. High-pressure and catalytically activated reactions are employed to increase yield and efficiency . The use of homogeneous catalysis and phase-transfer catalysis are common in industrial settings to facilitate the synthesis of 2,2’-bithiophene derivatives .

化学反应分析

Types of Reactions: 2,2’-Bithiophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions are common, especially at the 5,5’-positions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Bromination using bromine or N-bromosuccinimide.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro-2,2’-bithiophene.

Substitution: 5,5’-dibromo-2,2’-bithiophene.

科学研究应用

Organic Photovoltaics (OPVs)

2,2'-Bithiophene serves as a crucial building block in the synthesis of low-bandgap polymers used in organic photovoltaics. Its ability to facilitate charge transport makes it an ideal candidate for creating efficient light-harvesting systems. Recent studies have demonstrated that polymers incorporating bithiophene units exhibit improved power conversion efficiencies due to enhanced charge mobility and absorption characteristics .

Case Study:

- Research: "Highly Efficient Light-Harvesting Ruthenium Sensitizer for Thin-Film Dye-Sensitized Solar Cells" by Chen et al., highlights the incorporation of this compound into polymer structures that significantly enhance solar cell performance .

Organic Field-Effect Transistors (OFETs)

In OFETs, this compound derivatives are utilized to improve charge carrier mobility. The planar structure of bithiophene allows for effective π-π stacking, which is essential for achieving high performance in transistor applications.

Case Study:

- Research: "A high-mobility electron-transporting polymer for printed transistors" by Yan et al., indicates that polymers based on bithiophene show remarkable electron mobility, making them suitable for flexible electronics .

Electrochromic Devices

The application of this compound in electrochromic devices has been explored due to its ability to undergo reversible redox reactions. This property allows materials to change color upon the application of voltage, which is useful for smart windows and displays.

Case Study:

- Research: "Applications of Poly (indole-6-carboxylic acid-co-2, 2'-bithiophene) Films in High-Contrast Electrochromic Devices" illustrates how bithiophene-based films can achieve significant contrast and stability in electrochromic applications .

Dithienothiophenes and Cyclooctatetrathiophenes

The synthetic versatility of this compound allows for the creation of more complex structures such as dithienothiophenes and cyclooctatetrathiophenes. These compounds have unique properties that make them suitable for advanced applications in organic electronics and photonics.

Case Study:

作用机制

The mechanism by which 2,2’-bithiophene exerts its effects is primarily through its ability to participate in π-conjugation, which enhances its electronic properties. This π-conjugation allows for efficient charge transport, making it valuable in electronic applications. The molecular targets and pathways involved include interactions with conductive polymers and integration into electronic devices .

相似化合物的比较

- 2,3’-Bithiophene

- 3,3’-Bithiophene

- Thieno[3,2-b]thiophene

Comparison: 2,2’-Bithiophene is unique due to its symmetrical structure, which allows for better π-conjugation compared to its isomers. This results in superior electronic properties, making it more suitable for applications in organic electronics. The other isomers, while still useful, do not offer the same level of efficiency in charge transport .

生物活性

2,2'-Bithiophene, a compound consisting of two thiophene rings, has garnered attention in recent years for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound and its derivatives.

Chemical Structure and Properties

This compound is characterized by its conjugated system, which enhances its electronic properties. This structure allows for significant interactions with biological molecules, making it a valuable compound in medicinal chemistry and materials science. The compound's ability to participate in π-π stacking interactions and hydrogen bonding contributes to its potential biological activities.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of this compound derivatives. A notable study synthesized various benzothiazole and benzimidazole derivatives containing the this compound moiety. The findings indicated that the 2,2'-bithienyl-substituted benzothiazoles exhibited selective antiproliferative activity against lung carcinoma cells, while the benzimidazoles showed selectivity towards cervical carcinoma cells. The most potent antitrypanosomal activity was observed in compounds with unsubstituted amidine groups .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound Type | Target Cancer Type | Selectivity | Activity Level |

|---|---|---|---|

| 2,2'-Bithienyl Benzothiazole | Lung Carcinoma | Selective | High |

| 2,2'-Bithienyl Benzimidazole | Cervical Carcinoma | Selective | Moderate |

Antimicrobial Properties

In addition to its antiproliferative effects, this compound has shown promising antimicrobial activity . A study investigated the use of 5-(4-hydroxyphenyl)-5'-dicyanoethenyl-2,2'-bithiophene as a marker for cell lesions in Alzheimer's disease. This compound demonstrated significant interactions with biological targets that could disrupt normal cellular functions .

Potential Applications in Biosensing

Another area of research involves the application of bithiophene derivatives in biosensing technologies. For instance, 5'-mercapto-2,2'-bithiophene-5-carboxylic acid has been explored as a potential biosensor for detecting antigen-antibody interactions. The electronic properties of bithiophene enhance the sensitivity and specificity of these biosensors.

Case Studies

- Anticancer Activity : A study evaluated various this compound derivatives for their anticancer potential. The results indicated that certain derivatives not only inhibited cancer cell proliferation but also induced apoptosis through DNA binding mechanisms .

- Antiprotozoal Activity : Research on 2-benzothienyl and 2-bithienyl derivatives revealed significant antitrypanosomal activity. The study concluded that modifications to the thiophene backbone can enhance biological efficacy against protozoan infections .

The mechanism by which this compound exerts its biological effects is primarily attributed to its interaction with cellular targets. The conjugated system facilitates electron transfer processes that can modulate enzyme activities or disrupt cellular signaling pathways.

属性

IUPAC Name |

2-thiophen-2-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6S2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZAHWOAMVVGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80029-99-8 | |

| Record name | Polybithiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80029-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8060084 | |

| Record name | 2,2'-Bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 33 deg C; [ChemIDplus] Clear yellow to liquid; mp = 32-34 deg C; [Aldrich MSDS] | |

| Record name | 2,2'-Bithiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00119 [mmHg] | |

| Record name | 2,2'-Bithiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

492-97-7 | |

| Record name | 2,2′-Bithiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bithiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bithiophene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-bithiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-BITHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CTS9HJ7L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2'-bithiophene?

A1: The molecular formula of this compound is C8H6S2, and its molecular weight is 166.25 g/mol.

Q2: How does the conformation of this compound influence its properties?

A2: this compound can exist in both syn and anti conformations. [] While the anti conformation is more common in the solid state, the presence of substituents and the surrounding environment can influence the conformational equilibrium. This equilibrium directly impacts the compound's electronic and optical properties, affecting its applications in organic electronics and photovoltaics. [, , ]

Q3: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A3: Researchers utilize a combination of techniques to characterize this compound and its derivatives. These include:

- NMR Spectroscopy (1H and 13C): Provides insights into the compound's structure, conformation, and dynamics in solution. []

- UV-Vis Spectroscopy: Used to study the electronic transitions and absorption properties of the compound, crucial for applications in organic electronics and photovoltaics. [, , ]

- Infrared Spectroscopy (IR): Helps identify functional groups and analyze intermolecular interactions, such as hydrogen bonding. [, ]

- Photoelectron Spectroscopy (UPS and MAES): Provides information about the electronic structure and interactions of this compound with metal surfaces, relevant for applications in organic electronics. [, ]

- X-Ray Diffraction: Used to determine the solid-state structure and packing of this compound and its derivatives, particularly for crystalline forms. [, , ]

Q4: What makes this compound a promising building block for organic semiconductors?

A4: this compound exhibits several advantageous properties for organic semiconductor applications:

- Extended π-Conjugation: The conjugated system in this compound allows for efficient electron delocalization, facilitating charge transport. [, , , ]

- Tunable Electronic Properties: The electronic properties of this compound can be finely tuned by introducing various substituents, enabling the development of materials with tailored energy levels for specific applications. [, , , , ]

- Film-Forming Properties: this compound and its derivatives can form uniform films, a crucial characteristic for device fabrication in organic electronics. [, , ]

- Solution Processability: Many this compound derivatives are soluble in common organic solvents, allowing for cost-effective solution-processing techniques for device fabrication. [, , ]

Q5: How does the incorporation of this compound into polymers affect their properties and applications?

A5: Incorporating this compound units into polymer backbones significantly influences their properties:

- Enhanced Planarity and Crystallinity: this compound units, particularly those with specific substituents like fluorine, can induce greater planarity and crystallinity in polymers, improving charge carrier mobility for enhanced device performance in organic field-effect transistors (OFETs). [, , , ]

- Tunable Energy Levels: The presence of this compound units allows for fine-tuning of the polymer's HOMO and LUMO energy levels, impacting the open-circuit voltage and overall efficiency in organic solar cells (OSCs). [, , ]

- Improved Stability: Some this compound-based polymers exhibit enhanced stability under ambient conditions, making them suitable for long-lasting electronic devices. [, ]

Q6: What are some notable applications of this compound derivatives in material science?

A6: this compound derivatives are finding applications in various fields:

- Organic Solar Cells (OSCs): As electron-donating units in conjugated polymers and small molecules, contributing to efficient light absorption and charge transport for high power conversion efficiency. [, , , ]

- Organic Field-Effect Transistors (OFETs): As building blocks for semiconducting polymers, enhancing charge carrier mobility and device performance. [, , , ]

- Sensors: Utilized in the development of chemical sensors, leveraging the sensitive electronic and optical properties of this compound derivatives for analyte detection. [, ]

Q7: Can this compound derivatives act as catalysts?

A7: Yes, research has shown that this compound can play a catalytic role in certain polymerization reactions. For instance, it can act as a catalyst in the electropolymerization of 3-bromothiophene, promoting faster polymerization and influencing the properties of the resulting poly(3-bromothiophene) films. []

Q8: How is computational chemistry employed in this compound research?

A8: Computational chemistry plays a vital role in:

- Predicting Molecular Properties: Researchers use computational methods like Density Functional Theory (DFT) to predict the electronic properties, geometries, and optical properties of novel this compound derivatives before their synthesis. [, , , ]

- Understanding Structure-Property Relationships: Computational modeling helps establish relationships between the chemical structure of this compound derivatives and their electronic and optical properties, guiding the design of materials with enhanced performance. [, , ]

- Investigating Interfacial Phenomena: Computational techniques provide insights into the interactions of this compound derivatives with other materials, such as metal electrodes in organic electronic devices. []

Q9: Are there any concerns regarding the environmental impact of this compound and its derivatives?

A9: While this compound itself is found naturally in certain plants like Tagetes minuta, [, ] research on the environmental fate and potential toxicity of synthetic this compound derivatives is limited. As with many synthetic compounds, it's crucial to assess their environmental persistence, bioaccumulation potential, and potential toxicity to ensure responsible development and use.

Q10: What are some promising future directions for this compound research?

A10: The future of this compound research appears bright with several exciting avenues to explore:

- Developing High-Performance OSCs: Designing and synthesizing novel this compound-based polymers and small molecules with improved light absorption, charge transport, and stability for highly efficient and durable organic solar cells. [, , ]

- Exploring Bioelectronic Applications: Investigating the potential of this compound derivatives in bioelectronics, leveraging their electronic properties and biocompatibility for applications in biosensors and biocompatible electronic devices. [, ]

- Advancing Sustainable Synthesis: Developing environmentally benign and sustainable synthetic routes for this compound derivatives, minimizing the use of hazardous reagents and solvents. []

- Understanding Degradation Mechanisms: Investigating the degradation pathways of this compound-based materials under various conditions to develop strategies for enhancing device lifetimes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。